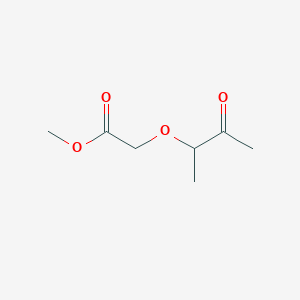

Methyl (1-methyl-2-oxopropoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (1-methyl-2-oxopropoxy)acetate is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl (1-methyl-2-oxopropoxy)acetate has shown promise in pharmaceutical applications due to its chemical structure, which allows it to act as an intermediate in the synthesis of bioactive compounds.

Case Study: Synthesis of Anticancer Agents

A study highlighted the use of this compound in the synthesis of novel anticancer agents. The compound was utilized as a precursor in the formation of complex molecules that exhibited significant cytotoxicity against various cancer cell lines. The research demonstrated that derivatives synthesized from this compound showed improved potency compared to existing treatments, suggesting its potential as a building block for new therapeutic agents .

Agrochemical Applications

The compound has also been investigated for its role in agrochemicals, particularly as a potential pesticide or herbicide. Its efficacy in controlling pest populations while minimizing environmental impact is a key area of research.

Case Study: Insecticidal Properties

Research conducted on the insecticidal properties of this compound indicated that it effectively targets specific pests without harming beneficial insects. In controlled experiments, formulations containing this compound demonstrated a significant reduction in pest populations, making it a candidate for sustainable agricultural practices .

Materials Science Applications

In materials science, this compound has been explored for its potential use in polymer synthesis and as a solvent.

Case Study: Polymer Synthesis

A recent investigation focused on using this compound as a solvent in the synthesis of biodegradable polymers. The study found that incorporating this compound into polymer formulations enhanced their mechanical properties and degradation rates, making them suitable for environmentally friendly applications .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylates, respectively.

Acid-Catalyzed Hydrolysis

In aqueous acidic media (e.g., HCl or H₂SO₄), the reaction proceeds via nucleophilic attack by water on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent cleavage produces acetic acid derivatives and methanol .

Base-Promoted Hydrolysis

Under alkaline conditions (e.g., NaOH), hydroxide ions deprotonate the ester, forming an enolate intermediate. This pathway is accelerated by neighboring group participation from the 2-oxopropyl moiety, as demonstrated in kinetic studies of analogous esters :

| Reaction Condition | Rate Coefficient (k, s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| 70% dioxane–water, 30°C | 2.8 × 10⁻⁴ | 85.2 | -48.3 |

| 70% dioxane–water, 45°C | 1.1 × 10⁻³ | - | - |

| 70% dioxane–water, 60°C | 3.6 × 10⁻³ | - | - |

Data adapted from alkaline hydrolysis studies of structurally related esters .

Alkylation via Enolate Intermediates

The α-hydrogen adjacent to the ketone is acidic (pKa ~10–12), enabling enolate formation with strong bases like NaOEt or LDA. The enolate reacts with alkyl halides (R-X) in SN2 fashion, yielding α-alkylated products :

Mechanistic Steps:

-

Enolate Formation : Deprotonation of the α-hydrogen.

-

Alkylation : Nucleophilic attack on the alkyl halide.

-

Workup : Hydrolysis and decarboxylation to form α-alkyl ketones.

This pathway is critical in synthesizing branched ketones for pharmaceutical intermediates .

Nucleophilic Substitution at the Carbonyl Group

The ketone moiety participates in nucleophilic additions, such as:

-

Grignard Reactions : Formation of tertiary alcohols.

-

Reduction : Catalytic hydrogenation or NaBH₄/MeOH reduces the ketone to a secondary alcohol.

Reaction Monitoring and Optimization

Modern techniques ensure precise control over reaction outcomes:

Propriétés

Numéro CAS |

359867-45-1 |

|---|---|

Formule moléculaire |

C7H12O4 |

Poids moléculaire |

160.17 g/mol |

Nom IUPAC |

methyl 2-(3-oxobutan-2-yloxy)acetate |

InChI |

InChI=1S/C7H12O4/c1-5(8)6(2)11-4-7(9)10-3/h6H,4H2,1-3H3 |

Clé InChI |

BFYQIZXSFYALFM-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)C)OCC(=O)OC |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.